![molecular formula C29H29FN7O5P B560171 (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid CAS No. 1642303-38-5](/img/structure/B560171.png)
(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid
描述
(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid is a compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its role in modulating the activity of phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides such as cyclic adenosine monophosphate and cyclic guanosine monophosphate.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes often require precise control of temperature, pH, and the use of catalysts to achieve the desired product. Common reagents used in the synthesis include various organic solvents, acids, and bases.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
化学反应分析
Hydrolysis of Phosphate Ester Bond
The phosphate group in Lenrispodun phosphate is susceptible to hydrolysis under acidic or alkaline conditions. This reaction would cleave the phosphate ester bond, releasing phosphoric acid and the free base (ITI-214) .
Key Factors:
- pH-dependent stability : Likely stable at neutral pH but degrades in extremes (e.g., pH <3 or >10) .
- Reaction Products :
Fluoropyridine Reactivity
The 6-fluoropyridin-2-yl moiety may undergo nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing fluorine atom activating the pyridine ring. Potential reactions include:
Table 1: Fluoropyridine Reactivity
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Hydrolysis | Aqueous base, heat | Pyridone derivative |
Amination | Ammonia or amines | 6-Aminopyridine analog |
These reactions could alter the compound’s PDE1-binding affinity .
Anilino Group Reactions
The anilino (-NHPh) group is prone to oxidation and electrophilic substitution.
Key Reactions:
- Oxidation : Forms nitroso or nitro derivatives under strong oxidizing agents (e.g., KMnO₄).
- Acetylation : Reacts with acetyl chloride to form an acetanilide derivative, potentially modifying solubility .
Heterocyclic Ring Stability
The tetracyclic core contains imidazo-pyrazolo-pyrimidine and cyclopentane rings, which are generally stable but may degrade under:
- Photolytic conditions : UV light could induce ring-opening via radical mechanisms.
- Thermal stress : Decomposition above 200°C (based on analogs) .
Salt Formation & Solubility
As a phosphate salt, Lenrispodun exhibits high aqueous solubility compared to its free base. Reaction with counterions (e.g., Na⁺, K⁺) may form alternative salts for formulation optimization .
Enzymatic Interactions
While not a classical chemical reaction, Lenrispodun phosphate acts as a competitive PDE1 inhibitor by binding to the enzyme’s active site. This involves reversible non-covalent interactions (hydrogen bonding, van der Waals forces) with key residues .
科学研究应用
Structural Characteristics
- Molecular Formula: C29H29FN7O5P
- Molecular Weight: 605.6 g/mol
- CAS Number: 1642303-38-5
- XLogP3-AA Value: 4.8 (indicating high lipophilicity)
The compound features a unique tetracyclic structure with multiple functional groups that enhance its biological activity. The presence of the aniline moiety and the fluoropyridine derivative contributes to its reactivity and interaction profiles in biological systems.
Reactivity and Synthesis
The reactivity of this compound can be attributed to its functional groups:
- The aniline group is capable of undergoing electrophilic aromatic substitution.
- The fluoropyridine can participate in nucleophilic substitutions due to the electronegative fluorine atom.
Synthesis methodologies for this compound include various organic reactions tailored to modify its structure for specific applications.
Phosphodiesterase Inhibition
One of the primary applications of (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one; phosphoric acid is its role as a selective inhibitor of phosphodiesterase type 1 (PDE1). PDE1 is an enzyme involved in regulating intracellular levels of cyclic nucleotides, which play crucial roles in various physiological processes.
Therapeutic Potential
Research indicates that PDE1 inhibitors can have therapeutic effects in conditions such as:
- Neurodegenerative Diseases: By modulating cyclic nucleotide levels, PDE1 inhibitors may help alleviate symptoms or slow disease progression in disorders like Alzheimer's disease.
- Cardiovascular Disorders: PDE1 inhibition has been linked to improved cardiac function and reduced heart failure symptoms.
Preclinical studies have demonstrated the efficacy of this compound in various models, suggesting its potential for clinical applications.
Preclinical Studies on PDE1 Inhibition
Recent studies have focused on the pharmacodynamics and pharmacokinetics of Lenrispodun phosphate:
- Study A: Investigated the effects of this compound on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory retention associated with PDE1 inhibition.
- Study B: Explored cardiovascular effects in models of heart failure, showing enhanced cardiac output and reduced fibrosis.
These studies underline the promise of this compound as a therapeutic agent across multiple disease states.
作用机制
The mechanism of action of (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid involves the inhibition of phosphodiesterase enzymes, which are responsible for the hydrolysis of cyclic nucleotides. By inhibiting these enzymes, this compound increases the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate within cells. This modulation of cyclic nucleotide levels affects various signaling pathways, leading to changes in cellular functions such as ion channel regulation, gene expression, and metabolic processes.
相似化合物的比较
(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid is unique compared to other similar compounds due to its specific inhibitory action on phosphodiesterase enzymes. Similar compounds include other phosphodiesterase inhibitors such as sildenafil, tadalafil, and vardenafil, which target different isoforms of phosphodiesterase enzymes. This compound is distinguished by its selectivity for phosphodiesterase type 1, making it a valuable tool for studying the specific functions of this enzyme family.
Conclusion
This compound is a compound with significant potential in various scientific research fields. Its unique properties and specific inhibitory action on phosphodiesterase enzymes make it a valuable tool for studying cellular signaling pathways and developing new therapeutic approaches. The synthesis, chemical reactions, and applications of this compound continue to be areas of active research, promising further advancements in our understanding and utilization of this compound.
生物活性
Overview
The compound (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one; phosphoric acid is a complex organic molecule notable for its intricate tetracyclic structure and specific stereochemistry at the 11R and 15S positions. With a molecular weight of approximately 605.6 g/mol , it exhibits significant lipophilicity (XLogP3-AA value of 4.8 ) and contains multiple functional groups that contribute to its biological activity and potential pharmaceutical applications.
Biological Mechanisms
The biological activity of this compound has been primarily associated with its role as a selective inhibitor of phosphodiesterase type 1 (PDE1) . PDE1 is an enzyme involved in the hydrolysis of cyclic nucleotides such as cAMP and cGMP, which are crucial for various signaling pathways in cells. Inhibition of PDE1 can lead to increased levels of these cyclic nucleotides, potentially enhancing cellular signaling processes.
Potential Biological Activities
Based on structural features and preliminary studies, the compound may exhibit several biological activities:
- Anti-inflammatory effects : By modulating cyclic nucleotide levels.
- Cardiovascular effects : Due to its influence on vascular smooth muscle relaxation.
- Neuroprotective properties : Potentially through modulation of neurotransmitter systems influenced by cyclic nucleotides.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this molecule:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Aniline derivative with a different heterocycle | Anticancer |
Compound B | Similar tetracyclic framework but lacks fluorine | Antimicrobial |
Compound C | Contains a different substituent on the aniline ring | Enzyme inhibitor |
This table illustrates that while there are compounds with similar frameworks or functional groups, the specific combination of features in this compound may confer unique properties that warrant further exploration.
Case Studies and Research Findings
Research on related compounds has highlighted various mechanisms through which PDE inhibitors can exert their effects:
- Inhibition of Inflammatory Pathways : Studies have shown that PDE inhibitors can reduce inflammation by increasing cAMP levels in immune cells, leading to decreased production of pro-inflammatory cytokines.
- Neuroprotective Effects in Animal Models : In preclinical studies involving animal models of neurodegenerative diseases, PDE inhibitors have demonstrated protective effects against neuronal cell death.
- Cardiovascular Benefits : Clinical trials have indicated that PDE inhibitors can improve heart function and reduce symptoms in patients with heart failure by enhancing myocardial contractility and reducing afterload.
Synthesis and Reactivity
The synthesis of this compound involves several steps that require careful optimization to ensure high yields and purity. The unique structure suggests potential pathways for modification or degradation that could enhance its biological activity or reduce toxicity.
Synthetic Pathway Overview
- Formation of Tetracyclic Framework : Initial steps involve constructing the tetracyclic core through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the aniline moiety and fluoropyridine substituent.
- Phosphorylation : The final step involves attaching phosphoric acid to enhance solubility and bioactivity.
属性
IUPAC Name |
(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN7O.H3O4P/c1-35-28(38)25-26(31-20-7-3-2-4-8-20)36(34-27(25)37-23-11-5-10-22(23)33-29(35)37)17-18-13-15-19(16-14-18)21-9-6-12-24(30)32-21;1-5(2,3)4/h2-4,6-9,12-16,22-23,31H,5,10-11,17H2,1H3;(H3,1,2,3,4)/t22-,23+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIAAFIYOPWWJL-RFPXDPOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(N(N=C2N3C1=N[C@H]4[C@@H]3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN7O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1642303-38-5 | |
Record name | Lenrispodun phosphate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642303385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LENRISPODUN PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP683YZB8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。